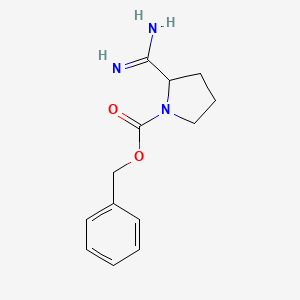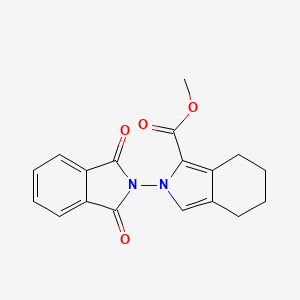
Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate is a complex organic compound belonging to the class of isoindoline derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
科学研究应用
Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
- Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
Comparison: Methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate is unique due to its tetrahydroisoindole ring, which imparts distinct chemical and biological properties compared to other isoindoline derivatives. Its structural complexity and potential for diverse functionalization make it a valuable compound for various applications.
属性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC 名称 |
methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydroisoindole-1-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(23)15-12-7-3-2-6-11(12)10-19(15)20-16(21)13-8-4-5-9-14(13)17(20)22/h4-5,8-10H,2-3,6-7H2,1H3 |
InChI 键 |
GDCADIIOMOKCEL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2CCCCC2=CN1N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


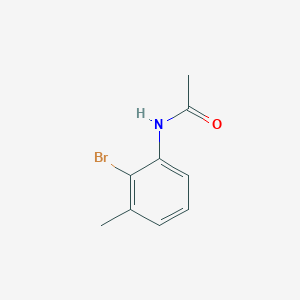

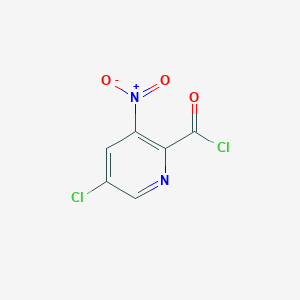

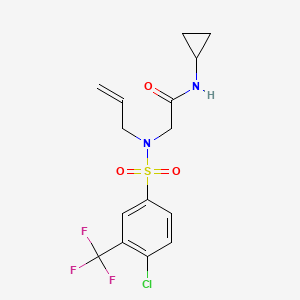
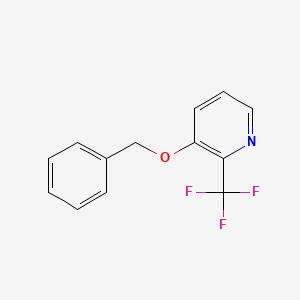
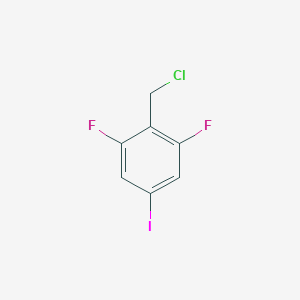
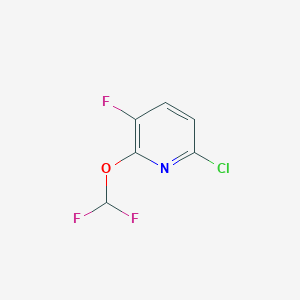
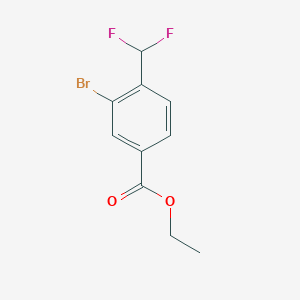
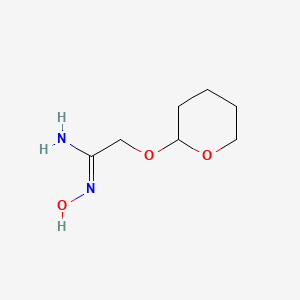
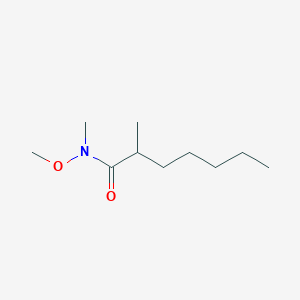
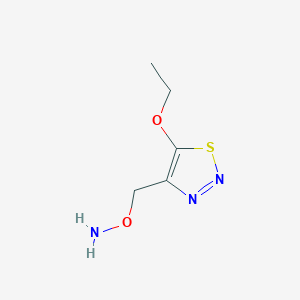
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
